molecular formula C19H20N2O B15152096 N'-(4-phenylcyclohexylidene)benzohydrazide

N'-(4-phenylcyclohexylidene)benzohydrazide

Cat. No.: B15152096
M. Wt: 292.4 g/mol
InChI Key: LLHRZZBIJOENAK-UHFFFAOYSA-N
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Description

N’-(4-phenylcyclohexylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities. This compound is part of the larger class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group. Hydrazones have been widely studied for their therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-phenylcyclohexylidene)benzohydrazide can be synthesized through the condensation reaction between 4-phenylcyclohexanone and benzohydrazide. The reaction typically occurs in a methanolic medium with a catalytic amount of formic acid. The reaction conditions involve refluxing the mixture for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for N’-(4-phenylcyclohexylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(4-phenylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-phenylcyclohexylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antibacterial and antifungal activities.

    Medicine: Explored for its anticancer and antioxidant properties.

Mechanism of Action

The mechanism of

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-[(4-phenylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C19H20N2O/c22-19(17-9-5-2-6-10-17)21-20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H,21,22)

InChI Key

LLHRZZBIJOENAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)C2=CC=CC=C2)CCC1C3=CC=CC=C3

Origin of Product

United States

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